molecular formula C8H4ClN3O2 B1434640 2-Chloro-8-nitroquinoxaline CAS No. 1934422-67-9

2-Chloro-8-nitroquinoxaline

Cat. No. B1434640
CAS RN: 1934422-67-9
M. Wt: 209.59 g/mol
InChI Key: RFPLLQFUOAJFER-UHFFFAOYSA-N
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Description

2-Chloro-8-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 . It belongs to the family of quinoxaline derivatives.


Synthesis Analysis

Quinoxaline, the core structure of 2-Chloro-8-nitroquinoxaline, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been a subject of numerous studies, with various synthesis protocols reported in the literature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-nitroquinoxaline is characterized by a quinoxaline core, which is a nitrogen-containing heterocyclic compound .


Physical And Chemical Properties Analysis

2-Chloro-8-nitroquinoxaline has a molecular weight of 209.59 . It is a solid at room temperature .

Scientific Research Applications

Anti-Inflammatory Activity

Inflammation is a common pathological process, and quinoxaline derivatives have been evaluated for their anti-inflammatory effects. “2-Chloro-8-nitroquinoxaline” might be used to develop new anti-inflammatory medications that could treat various inflammatory disorders.

These applications are based on the versatile pharmacology of quinoxaline derivatives, as detailed in the literature . The specific activities of “2-Chloro-8-nitroquinoxaline” within these fields would require further empirical research to establish its efficacy and safety in each application. The compound’s potential lies in its structural versatility, allowing for a wide range of biological activities and the possibility of synthesizing new drugs with improved properties .

Future Directions

Quinoxaline derivatives, including 2-Chloro-8-nitroquinoxaline, have many pharmaceutical and industrial applications . The literature suggests that there is ongoing research into the synthesis and potential applications of new quinoxaline derivatives .

properties

IUPAC Name

2-chloro-8-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLLQFUOAJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-nitroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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